SG3-179
Description
Contextualization of Dual BET Bromodomain and Kinase Inhibition
Epigenetic regulation, the control of gene expression through modifications to DNA or associated proteins without altering the DNA sequence, has emerged as a critical area in understanding disease pathogenesis. Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby influencing chromatin structure and gene transcription. ustc.edu.cnresearchgate.netresearchgate.net Dysregulation of BET proteins has been implicated in various diseases, including cancer. ustc.edu.cnresearchgate.net Consequently, BET bromodomains have become attractive targets for the development of small-molecule inhibitors aimed at disrupting aberrant transcriptional programs. researchgate.net
Simultaneously, protein kinases, enzymes that catalyze the phosphorylation of proteins, are central to numerous cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinases another significant class of drug targets.
The concept of dual inhibition, targeting two distinct but potentially synergistic biological targets with a single molecule, has gained traction in chemical biology and drug discovery. Dual BET bromodomain and kinase inhibitors represent a promising strategy to simultaneously interfere with both epigenetic and signaling pathways that contribute to disease progression. This approach offers the potential for enhanced efficacy, reduced resistance, and modulation of complex biological networks.
Historical Development and Initial Characterization of SG3-179
This compound is a small molecule that has been characterized as a dual inhibitor targeting both BET bromodomains and a subset of protein kinases, specifically the tyrosine kinases JAK2, FLT3, and RET. nih.govmedchemexpress.com Its development stems from research into novel small-molecule inhibitors capable of this dual mechanism. aacrjournals.org The synthetic route to this compound involves several steps, including Boc protection, nitro group reduction, tert-butylsulfinylation, oxidation, and deprotection, followed by coupling reactions. nih.gov
Initial characterization of this compound has involved assessing its binding affinity and inhibitory potential against various BET bromodomains and relevant kinases. Studies have shown that this compound is a potent inhibitor of BET bromodomain proteins. medchemexpress.com It has also been identified as an inhibitor of JAK2 and FLT3. medchemexpress.com Further characterization, including co-crystal structures with BET bromodomains like BRD4-2 and BRD3-1, has provided structural insights into its interaction with these targets. nih.gov Binding studies, including techniques like differential scanning fluorimetry (DSF), isothermal titration calorimetry (ITC), microscale thermophoresis (MST), and qPCR assays, have been employed to quantify the interaction of this compound with BET bromodomains. nih.gov These studies have shown that this compound exhibits significantly higher binding potential across BETs compared to some other tested kinase inhibitors. nih.gov
Significance of this compound as a Research Tool and Lead Scaffold
This compound holds significance in chemical biology research for several reasons. As a dual BET bromodomain and kinase inhibitor, it serves as a valuable chemical probe to investigate the interplay between epigenetic regulation mediated by BET proteins and signaling pathways driven by kinases such as JAK2, FLT3, and RET. nih.govmedchemexpress.com Its ability to simultaneously target these distinct classes of proteins allows researchers to dissect complex biological processes and understand the consequences of inhibiting these pathways concurrently.
Furthermore, this compound has been utilized as a positive control in various binding and crystallization studies involving BET bromodomains and other inhibitors. nih.gov Its well-characterized activity and structural information make it a useful reference compound for comparing the properties of newly developed inhibitors.
This compound also serves as a lead scaffold for the design and synthesis of novel compounds with potentially improved potency, selectivity, or pharmacological properties. Crystal structure information of this compound bound to BRD4-1 has revealed potential sites for chemical modification, guiding the design of bivalent inhibitors aimed at achieving increased potency and selectivity for specific BET proteins like BRDT. nih.gov Studies have shown that modifications based on the this compound scaffold can lead to compounds with altered binding affinities and cellular activities compared to the monovalent this compound. nih.gov
The use of this compound in studies investigating the transcriptional networks co-regulated by BRD4 and other factors, such as HOXB13, highlights its utility in exploring the molecular mechanisms underlying disease states like metastatic castration-resistant prostate cancer. aacrjournals.orgnih.gov Research has demonstrated that this compound can cause a rapid reduction in HOXB13 protein expression, indicating its impact on relevant transcriptional targets. medchemexpress.comnih.gov
Moreover, computational studies, such as multiple replica molecular dynamics simulations, have utilized this compound to investigate the selective binding mechanisms of inhibitors to different bromodomains of proteins like BRD4, providing theoretical insights for the design of more selective inhibitors. ustc.edu.cnresearchgate.net
Properties
CAS No. |
1877286-78-6 |
|---|---|
Molecular Formula |
C28H35ClFN7O3S |
Molecular Weight |
604.14 |
IUPAC Name |
4-((4-((4-chloro-3-((1,1-dimethylethyl)sulfonamido)phenyl)amino)-5-methylpyrimidin-2-yl)amino)-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H35ClFN7O3S/c1-17-16-31-27(34-19-6-8-21(23(30)14-19)26(38)33-18-10-12-37(5)13-11-18)35-25(17)32-20-7-9-22(29)24(15-20)36-41(39,40)28(2,3)4/h6-9,14-16,18,36H,10-13H2,1-5H3,(H,33,38)(H2,31,32,34,35) |
InChI Key |
RBZRCEPYYVFROZ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=CC=C(Cl)C(NS(C(C)(C)C)(=O)=O)=C2)N=C(NC3=CC=C(C(NC4CCN(C)CC4)=O)C(F)=C3)N=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SG3-179; SG-3-179; SG 3-179; SG3179; SG-3179; SG 3179; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Sg3 179
Retrosynthetic Analysis of the SG3-179 Core Structure
Retrosynthetic analysis involves working backward from the target molecule (this compound) to identify simpler, readily available starting materials and key disconnections. While a detailed, explicit retrosynthetic analysis specifically labeled for this compound was not found in the search results, the provided synthetic route nih.gov allows for an implicit understanding of the key disconnections and precursors. The structure of this compound contains a central pyrimidine (B1678525) core substituted with two aniline (B41778) moieties and a sulfonamide group, as well as a fluorobenzamide group attached to a methylpiperidine ring medkoo.com.
Based on the reported synthesis nih.gov, key disconnections would likely involve breaking the bonds connecting the aniline groups to the pyrimidine core and the amide bond linking the fluorobenzoic acid derivative to the methylpiperidine. The pyrimidine core itself would be synthesized from simpler precursors. The sulfonamide and tert-butyl groups are introduced onto one of the aniline precursors. The methylpiperidine moiety is incorporated through amide bond formation.
Detailed Synthetic Routes and Key Intermediates of this compound Production
The synthesis of this compound, as described in the literature, involves coupling of distinct molecular fragments nih.gov. A reported synthetic route starts with 4-chloro-3-nitroaniline. This undergoes Boc protection, followed by reduction of the nitro group to yield an aniline intermediate. nih.gov. A key intermediate, an A-ring aniline bearing a tert-butylsulfonamide (B1227323) group, is prepared through tert-butylsulfinylation, oxidation of the intermediate tert-butylsulfinamide, and removal of the Boc group nih.gov.
The pyrimidine core is formed by reacting 2,4-dichloro-5-methylpyrimidine (B13550) with the prepared A-ring aniline nih.gov. Another aniline intermediate, referred to as the B-ring aniline, is prepared by coupling 4-amino-2-fluorobenzoic acid and 1-methylpiperidin-4-amine using a coupling reagent like TBTU nih.gov. The final step involves the coupling of the pyrimidine intermediate with the B-ring aniline to yield this compound nih.gov.
The synthetic route can be summarized in a series of steps with key intermediates. While a full reaction scheme with all intermediates was not available in a format suitable for direct reproduction as an interactive table, the described steps highlight the progression from simple starting materials to the final compound.
Table 1: Summary of Key Synthetic Steps for this compound
| Step | Starting Material(s) | Reagents/Conditions | Intermediate(s) Formed |
| 1 | 4-chloro-3-nitroaniline | di-tert-butyl dicarbonate, THF, reflux | 1,1-Dimethylethyl 4-chloro-3-nitrophenylcarbamate (1) |
| 2 | Intermediate 1 | FeCl₃·(H₂O)₆, NH₂NH₂·H₂O, MeOH, reflux | tert-Butyl 3-amino-4-chlorophenylcarbamate (2) |
| 3 | Intermediate 2 | tert-butylsulfinyl chloride, DCM, pyridine, 0 °C | 1,1-Dimethylethyl 4-chloro-3-(1,1-dimethylethylsulfinamido)phenylcarbamate (3) |
| 4 | Intermediate 3 | m-CPBA, DCM; TFA; NaOH (aq.) | N-(5-Amino-2-chlorophenyl)-2-methylpropane-2-sulfonamide (4) |
| 5 | Intermediate 4, 2,4-dichloro-5-methylpyrimidine | 120 °C | 4-anilinopyrimidine intermediate (5) |
| 6 | 4-amino-2-fluorobenzoic acid, 1-methylpiperidin-4-amine | DIPEA, TBTU, r.t. | B-ring aniline intermediate (6) |
| 7 | Intermediate 5, Intermediate 6 | HCl aqueous, 160 °C | This compound |
Note: This table is a simplified representation based on the provided synthesis description nih.gov. Specific yields are mentioned in the source but not included here for brevity.
Methodologies for Analog and Derivative Synthesis
The this compound scaffold has served as a basis for the development of various analogs and derivatives, primarily to explore modifications that can influence binding affinity, selectivity, and other properties digitellinc.comumn.edu. These methodologies often involve modifying specific regions of the this compound structure, such as the piperidine (B6355638) moiety or the phenylsulfonamide group.
Development of Bivalent Inhibitors from the this compound Scaffold
Bivalent inhibitors, which consist of two binding moieties linked together, have been developed using the this compound scaffold to enhance potency and selectivity, particularly for proteins with multiple binding sites like BET bromodomains umn.edunih.gov. The design of these bivalent inhibitors is often informed by the crystal structure of this compound bound to its target, revealing potential exit vectors for linker attachment nih.gov.
One strategy involves using N-demethyl-SG3-179 as a starting point and linking it with dicarboxylic acid PEG spacers to create symmetric bivalent molecules nih.gov. Another approach involves synthesizing unsymmetric bivalent molecules by taking advantage of a second potential exit vector, such as adding a carboxylic acid moiety to the meta position of the phenylsulfonamide group nih.gov. These bivalent inhibitors have shown increased binding affinity and selectivity for certain BET proteins, like BRDT, compared to the monovalent this compound nih.gov.
Table 2: Examples of Bivalent Inhibitors Derived from this compound
| Compound Name | This compound Modification | Linker Type | Symmetry | Key Finding | Source |
| GXH-II-064 | Linked via N-demethyl-SG3-179 scaffold | Dicarboxylic acid PEG spacer | Symmetric | Increased binding affinity and selectivity for BRDT | nih.gov |
| GXH-II-052 | Linked via N-demethyl-SG3-179 scaffold | Dicarboxylic acid PEG spacer | Symmetric | Increased binding affinity and selectivity for BRDT | nih.gov |
| GXH-II-082 | Linked via N-demethyl-SG3-179 scaffold | Dicarboxylic acid PEG spacer | Symmetric | Increased binding affinity and selectivity for BRDT | nih.gov |
| GXH-II-083 | Linked via N-demethyl-SG3-179 scaffold | Dicarboxylic acid PEG spacer | Symmetric | Increased binding affinity and selectivity for BRDT | nih.gov |
| GXH-IV-075 | Carboxylic acid added to meta position of phenylsulfonamide | Not explicitly specified | Unsymmetric | Increased binding affinity and selectivity for BRDT | nih.gov |
Linker Chemistry in this compound Scaffold Modifications
Linker chemistry plays a crucial role in the design and synthesis of this compound derivatives, particularly in the development of bivalent inhibitors and probes nih.govnih.gov. The choice of linker length and composition can significantly impact the binding affinity and selectivity of the resulting compounds nih.govnih.gov.
For bivalent inhibitors, PEG spacers of varying lengths have been utilized to link two this compound-like scaffolds nih.gov. The length and flexibility of these linkers influence how the two parts of the bivalent molecule interact with the target protein's binding sites nih.gov. Studies have shown that different spacer lengths can lead to variations in selectivity for different bromodomains nih.gov.
In the development of fluorescence polarization probes based on this compound, linker length and flexibility were also explored to optimize the balance between avoiding steric hindrance with the protein and minimizing unrestrained fluorophore motion nih.gov. This highlights the importance of carefully designed linker chemistry in creating functionalized this compound derivatives nih.gov.
Specific Functional Group Incorporations for Derivative Libraries
The this compound scaffold allows for the incorporation of various functional groups to generate libraries of derivatives with diverse chemical properties digitellinc.comumn.edunih.gov. These modifications are often aimed at improving target interactions, modulating pharmacokinetic properties, or enabling conjugation to other molecules (e.g., fluorophores for probes or linkers for bivalent inhibitors).
One area of modification is the introduction of negatively charged side chains, particularly to engage with specific residues in the binding site, such as Arg54 in BRDT-1 umn.edu. These modifications have been explored by attaching single or multiple side chains to different rings of the this compound scaffold umn.edu.
Another approach involves modifying the piperidine moiety, which is often solvent-exposed when this compound is bound to its target nih.govnih.gov. This position serves as a suitable handle for attaching linkers for bivalent inhibitors or fluorophores for probes without negatively impacting the core interaction with the binding site nih.govnih.gov.
Furthermore, modifications to the phenylsulfonamide moiety have been explored, including the addition of carboxylic acid groups for the synthesis of unsymmetric bivalent inhibitors nih.gov. These examples demonstrate the versatility of the this compound scaffold for incorporating a range of functional groups to generate diverse derivative libraries for chemical biology and drug discovery efforts.
Molecular Targeting and Mechanism of Action of Sg3 179
Inhibition Profile Against BET Bromodomain Proteins
The BET protein family consists of BRD2, BRD3, BRD4, and BRDT, all of which contain two tandem bromodomains, designated BD1 and BD2. These proteins act as epigenetic readers, binding to acetylated lysine (B10760008) residues on histones and transcription factors, thereby influencing chromatin remodeling and transcriptional regulation. nih.govresearchgate.net SG3-179 is recognized as a potent inhibitor of these BET bromodomain proteins. medchemexpress.com
Specificity for BRD2, BRD3, BRD4, and BRDT Subtypes
This compound exhibits inhibitory activity across the BET protein family, including BRD2, BRD3, BRD4, and BRDT. nih.govmedchemexpress.comumn.edunih.govresearchgate.net While some studies indicate that this compound is a potent pan-BET inhibitor, meaning it targets multiple BET proteins, the precise level of specificity among the subtypes (BRD2, BRD3, BRD4, BRDT) can vary depending on the experimental context and the specific bromodomain being assessed. nih.govnih.gov For instance, monovalent this compound has shown similar potency across the bromodomains of BRD4 and BRDT, with a slight preference for BRD4-T (tandem bromodomains). nih.gov
Differential Binding Affinity Across Individual Bromodomains (BD1 vs. BD2)
The BET proteins each contain two bromodomains, BD1 and BD2, which can exhibit differential binding characteristics with inhibitors. nih.govresearchgate.netresearchgate.net this compound has been reported to lack significant selectivity between the BD1 and BD2 domains of BET proteins. nih.gov While some kinase inhibitors tested in comparative studies appeared to preferentially target BD1, high-affinity control compounds like JQ1 and this compound did not show such selectivity. nih.gov
Fluorescence polarization (FP) assays using an this compound-derived probe indicated low nanomolar affinities for all BET family proteins across both BD1 and BD2 domains. nih.gov However, the parent compound this compound has been reported to have 3- to 5-fold lower affinity for the BD2 domains of BRDT, BRD2, and BRD4 compared to a related probe, suggesting potential subtle differences in interaction with the individual bromodomains. nih.gov Molecular dynamics simulations investigating the binding selectivity of this compound to BRD4 BD1 and BD2 have suggested that entropy changes, electrostatic interactions, and van der Waals interactions are key factors influencing binding, and that inhibitor binding can induce different conformational rearrangements in BD1 and BD2, with BD2 exhibiting greater conformational stability than BD1 upon binding. researchgate.netresearchgate.netustc.edu.cn
A summary of reported binding affinities for this compound against various BET bromodomains is presented in the table below:
| BET Protein/Bromodomain | Assay Type | Reported Value (approx.) | Unit | Source |
| BRDT-1 | AlphaScreen | 20 | nM | nih.gov |
| BRD4-1 | AlphaScreen | 20 | nM | nih.gov |
| BRDT-1 | FP Ki | ~15 | nM | nih.gov |
| BRD4-1 | FP Ki | ~15 | nM | nih.gov |
| BRD4-1 | IC50 | 21 | nM | ustc.edu.cn |
Note: Values are approximate and may vary depending on the specific experimental conditions and assay used.
Kinase Inhibition Spectrum
In addition to its activity against BET bromodomains, this compound is also characterized as an inhibitor of specific tyrosine kinases. nih.govmedchemexpress.commedchemexpress.eu This dual targeting profile distinguishes this compound from inhibitors that solely target BET proteins.
Targeting FLT3 Kinase Activity
FMS-like tyrosine kinase 3 (FLT3) is another tyrosine kinase targeted by this compound. nih.govmedchemexpress.comumn.edumedchemexpress.eu FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are common in certain hematological malignancies, making its inhibition a relevant therapeutic strategy. pdbj.org
Targeting RET Kinase Activity
This compound also demonstrates inhibitory activity against the Rearranged during Transfection (RET) kinase. nih.govmedchemexpress.com RET is a receptor tyrosine kinase involved in neural development and is implicated in various cancers, including thyroid cancer and certain lung cancers, through oncogenic fusions or mutations. targetedonc.comonclive.com
This compound is a chemical compound that has garnered interest in the context of molecular targeting, particularly concerning BET bromodomain proteins and certain kinases. Research has focused on its binding characteristics and its subsequent effects on gene expression, notably the regulation of HOXB13 and c-MYC.
Structure Activity Relationship Sar Studies of Sg3 179 Analogs
Rational Design Principles for Potency and Selectivity
Rational design principles for developing SG3-179 analogs with increased potency and selectivity for specific BET bromodomains, particularly BRDT, are guided by structural information and the goal of engaging unique protein features. The crystal structure of this compound bound to BRD4-1 (PDB: 5F63) has been instrumental in identifying potential sites for chemical modification. nih.govnih.gov Specifically, the solvent-exposed piperidine (B6355638) moiety of this compound has been identified as a suitable handle for attaching linkers to create bivalent inhibitors. nih.gov This modification strategy is based on the understanding that altering substituents at certain positions does not negatively impact BET bromodomain affinity. nih.gov
Another key principle in designing BRDT-selective inhibitors based on the this compound scaffold is targeting the unique residue Arg54 found in the first bromodomain of BRDT (BRDT-1). digitellinc.com Introducing negatively charged side chains in designed compounds aims to facilitate interaction with this specific arginine residue, thereby enhancing selectivity for BRDT-1.
Influence of Chemical Modifications on Target Affinity and Selectivity
Chemical modifications to the this compound scaffold have a significant influence on the affinity and selectivity of the resulting analogs for different BET bromodomains.
Modifications to Achieve BRDT-1 Selectivity (e.g., GXH-V-026P)
Modifications to the this compound scaffold have led to the identification of analogs with improved selectivity for BRDT-1. For instance, GXH-V-026P, an analog of the this compound scaffold featuring a serine side chain, exhibits 13-fold selectivity for BRDT-1 over BRD4-1, with IC₅₀ values of 20 nM and 256 nM, respectively. digitellinc.com This demonstrates that specific side chain additions can significantly alter the selectivity profile. Other this compound analogs, such as TL230104 and TL230110B, which contain a terminal carboxylic acid linked by varying lengths, showed good inhibitory activity but lacked significant selectivity for BRDT-1. digitellinc.com
Assessment of Bivalent Inhibitor Selectivity for BRDT over BRD4
The design and synthesis of bivalent inhibitors based on the this compound scaffold have shown promise in achieving increased selectivity for BRDT over BRD4. nih.gov Compared to monovalent this compound, which shows equal potency across BRD4 and BRDT bromodomains, bivalent inhibitors have demonstrated a significant increase in selectivity for BRDT-1 and BRDT-T (tandem BRDT). nih.gov Symmetric bivalent inhibitors like GXH-II-052 and unsymmetric ones like GXH-IV-075 have been shown to be 8-fold and 12-fold more active against BRDT over BRD4, respectively. nih.gov This increased selectivity of bivalent inhibitors for BRDT is primarily attributed to an increase in activity against BRDT. nih.gov
Effects of Varying Linker Lengths and Functional Groups
The length and nature of the linker connecting the two pharmacophores in bivalent inhibitors derived from this compound play a crucial role in their activity and selectivity. Studies with symmetric bivalent inhibitors have suggested that shorter linker lengths may lead to increased selectivity for BRDT. nih.gov This highlights the importance of optimizing the spatial arrangement between the interacting moieties to favor binding to BRDT over BRD4. The choice of functional groups within the linker can also influence the properties and interactions of the bivalent inhibitor. nih.gov
Computational Approaches in Sg3 179 Research
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking simulations have been utilized to predict the binding mode of SG3-179 with BET family proteins. Docking of this compound to BRDT-1 (PDB: 4FLP), a representative BET family protein, revealed its predicted binding pose within the acetylated lysine (B10760008) (KAc) binding site. nih.gov This predicted binding mode was subsequently found to be similar to the experimentally determined crystal structure of this compound in complex with BRD4-1 (PDB: 5F63). nih.govnih.gov Analysis of the docking results indicated that the diaminopyrimidine core of this compound is involved in forming a direct hydrogen bond with a key asparagine residue (Asn 109 in BRDT-1, and likely the equivalent residue in BRD4-1) located within the KAc binding site. nih.gov The piperidine (B6355638) moiety of this compound was predicted to be solvent exposed, suggesting it could be a suitable site for chemical modifications, such as the attachment of a fluorophore. nih.govnih.gov
Multiple Replica Molecular Dynamics (MRMD) Simulations
Multiple Replica Molecular Dynamics (MRMD) simulations have been extensively employed to investigate the binding selectivity of inhibitors, including this compound, for the two bromodomains of BRD4, namely BD1 and BD2. researchgate.netustc.edu.cnaip.orgresearchgate.netresearchgate.netresearchgate.net These simulations provide a dynamic view of the protein-ligand complex and allow for the exploration of conformational changes and dynamics that are not captured by static crystal structures.
Analysis of Protein Structural Flexibility Upon Ligand Binding (e.g., BRD4 BD1 vs. BD2)
MRMD simulations have revealed differences in the structural flexibility of BRD4 BD1 and BD2, both in their free state and upon ligand binding. The results indicate that BD1 generally exhibits stronger structural flexibility compared to BD2. researchgate.netustc.edu.cnaip.orgresearchgate.netresearchgate.netresearchgate.net The binding of inhibitors, including this compound, leads to conformational rearrangements in both BD1 and BD2. ustc.edu.cn However, the conformation of BD2 appears to be more stable than that of BD1 when bound to inhibitors. ustc.edu.cn Analyses of molecular surface area have also supported these findings, showing that the total structural flexibility of BD2 is weaker than that of BD1. ustc.edu.cn
Free Energy Calculations for Binding Selectivity
Free energy calculations, often performed in conjunction with molecular dynamics simulations, are crucial for quantifying the binding affinities and understanding the thermodynamic basis of binding selectivity. These calculations have been applied to investigate the selective binding of this compound to BRD4 BD1 and BD2. researchgate.netustc.edu.cnaip.orgresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua
Contribution of Entropy, Electrostatic, and Van der Waals Interactions to Selectivity
Binding free energy predictions have highlighted the key factors that contribute to the selective binding of inhibitors, including this compound, to BRD4 BD1 and BD2. These studies suggest that changes in entropy, along with electrostatic and van der Waals interactions, are significant determinants of this selectivity. researchgate.netustc.edu.cnaip.orgresearchgate.netresearchgate.netresearchgate.net Understanding the balance and magnitude of these different energy components is essential for rationalizing observed binding preferences.
Identification of Residues Critical for Differential Binding (e.g., W81, P82, Q85 in BRD4)
Calculations of the energy contributions of individual residues within the binding site have been performed to pinpoint specific amino acids that are critical for the differential binding of this compound to BD1 and BD2. These analyses demonstrate that certain residues contribute significantly different interaction energies depending on whether this compound is bound to BD1 or BD2. researchgate.netustc.edu.cnaip.orgresearchgate.netresearchgate.net Examples of such residues identified include pairs corresponding to (BD1, BD2) such as (W81, W374), (P82, P375), and (Q85, K378), among others like (V87, V380), (L92, L385), (N93, G386), (L94, L387), (C136, C429), (N140, N433), (K141, P434), (D144, H437), and (I146, V439). ustc.edu.cnaip.org These residues represent potential targets for modifications aimed at designing inhibitors with improved selectivity for either BD1 or BD2. researchgate.netustc.edu.cnaip.orgresearchgate.netresearchgate.net
Computational Guidance for Novel Compound Designs
Computational methodologies play a significant role in the design and optimization of novel chemical compounds related to this compound, particularly in the context of developing selective inhibitors for BET bromodomains. These approaches provide valuable insights into molecular interactions, binding affinities, and selectivity profiles, guiding the synthesis of new analogues with desired properties.
Molecular docking is a fundamental computational technique employed to predict the binding orientation and affinity of small molecules within a target protein's binding site. In research involving this compound, molecular docking has been utilized to predict its binding mode to BET family proteins such as BRDT-1. The predicted binding mode of this compound for BRDT-1 was found to be similar to the binding observed in a later experimentally determined crystal structure of this compound in complex with BRD4-1, demonstrating the predictive power of this approach in this context. nih.gov This initial understanding of how this compound interacts with its target provides a basis for designing modified compounds.
Beyond static docking, molecular dynamics (MD) simulations are extensively used to explore the dynamic behavior of protein-ligand complexes and to gain a deeper understanding of the factors governing binding and selectivity. Multiple replica molecular dynamics (MRMD) simulations, combined with free energy calculation methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), have been applied to investigate the binding selectivity of inhibitors, including this compound, towards the two bromodomains of BRD4, namely BD1 and BD2. researchgate.netaip.orgresearchgate.netresearchgate.netustc.edu.cn These studies have revealed that BD1 exhibits greater structural flexibility and different internal dynamics compared to BD2. researchgate.netaip.orgresearchgate.netresearchgate.netustc.edu.cn Analysis of free energy landscapes has highlighted significant differences in the conformational distributions of BD1 and BD2 when bound to inhibitors. researchgate.netaip.orgresearchgate.netresearchgate.netustc.edu.cn
Binding free energy predictions derived from these simulations suggest that entropy changes, electrostatic interactions, and van der Waals interactions are key determinants of the selective binding of compounds like this compound to BD1 and BD2. researchgate.netaip.orgresearchgate.netresearchgate.netustc.edu.cn Furthermore, computational analysis has identified specific amino acid residues within the binding pockets of BD1 and BD2 that contribute significantly to the energy differences observed upon inhibitor binding. researchgate.netaip.orgresearchgate.netresearchgate.net These residues can serve as crucial targets for rational design strategies aimed at improving the selectivity of novel inhibitors for either BD1 or BD2. researchgate.netaip.orgresearchgate.netresearchgate.net
Computational modeling has directly guided the design of novel analogues based on the this compound scaffold with the aim of improving selectivity for specific BET proteins, such as BRDT-1, which is considered a target for non-hormonal male contraception. digitellinc.com For instance, computational modeling led to the design of a compound, TL231119A, which incorporates an additional aryl group within its linker. digitellinc.com This modification, guided by computational insights, resulted in higher inhibitory activity and improved selectivity for BRDT-1 compared to related compounds. digitellinc.com Another example involves an analogue of the this compound scaffold featuring a serine side chain (GXH-V-026P), which demonstrated significantly enhanced selectivity for BRDT-1 over BRD4-1, exhibiting a 13-fold preference based on IC50 values. digitellinc.com These examples underscore the utility of computational approaches in informing structural modifications to achieve desired binding and selectivity profiles in the design of novel compounds.
The integration of computational techniques, such as molecular docking and molecular dynamics simulations, with experimental data is crucial for the rational design of novel this compound-based compounds. These methods provide a detailed understanding at the molecular level, enabling researchers to predict the potential impact of structural changes and prioritize the synthesis and testing of compounds with a higher probability of possessing improved therapeutic properties.
Preclinical Pharmacological Evaluation of Sg3 179 and Its Analogs
In Vitro Binding and Affinity Assays
In vitro binding and affinity assays are crucial for understanding how a compound interacts with its target protein. These studies provide quantitative data on the strength and specificity of the molecular interaction.
Quantitative Polymerase Chain Reaction (qPCR) Assays
Quantitative Polymerase Chain Reaction (qPCR) is a technique used to measure the amount of a specific DNA or RNA sequence in a sample. While not a direct measure of binding affinity itself, qPCR is frequently employed in cellular studies to assess the downstream effects of compound-target interaction, particularly on gene expression. wikipedia.orgcaymanchem.com In the preclinical evaluation of SG3-179 and its analogs, qPCR has been utilized to determine changes in the expression levels of genes regulated by BET proteins. For example, studies in prostate cancer cell lines (C4-2B and VCaP) treated with this compound and its analogs, such as MA4-022-1 and MA4-022-2, have measured the expression of genes like HOXB13 and c-MYC using qPCR. wikipedia.org Treatment with this compound at a concentration of 2.5 μmol/L was shown to significantly affect the expression of HOXB13 and c-MYC in C4-2B cells. wikipedia.org Similar effects on HOXB13 expression were observed in VCaP cells. wikipedia.org These findings indicate that this compound's interaction with its target influences the transcriptional activity of key genes involved in cellular processes.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a molecular binding event. This allows for the determination of various thermodynamic parameters, including binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and stoichiometry of the interaction. caymanchem.com ITC is considered a gold standard for characterizing the thermodynamics of protein-ligand binding and can provide valuable insights into the driving forces of the interaction. While ITC is a widely used method for evaluating the binding of small molecules to proteins, including BET inhibitors, specific quantitative ITC data for this compound was not found in the provided search results. caymanchem.com
MicroScale Thermophoresis (MST)
MicroScale Thermophoresis (MST) is an immobilization-free technique that measures the directed movement of molecules along a microscopic temperature gradient. The thermophoretic movement of a molecule is influenced by its size, charge, and hydration shell. Upon binding to a ligand, these properties can change, leading to a detectable alteration in thermophoresis. MST can be used to determine binding affinities (Kd) in solution and is applicable to a wide range of targets, including challenging proteins. Although MST is a valuable tool for quantifying protein-ligand interactions in preclinical studies and has been applied in the context of BET inhibitor evaluation, specific quantitative MST data for this compound was not detailed in the provided search results. caymanchem.com
Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a technique used to assess the thermal stability of a protein and how it is affected by ligand binding. caymanchem.com When a protein unfolds upon heating, a fluorescent dye in the solution binds to exposed hydrophobic regions, leading to an increase in fluorescence intensity. caymanchem.com Ligand binding typically stabilizes the protein, causing it to unfold at a higher temperature, resulting in a "thermal shift" (ΔTm). caymanchem.com DSF is a relatively high-throughput method often used for initial screening of compound libraries to identify potential binders. caymanchem.com While DSF is a common technique in preclinical evaluation and relevant to assessing the stability effects of BET inhibitors binding, specific quantitative DSF data (e.g., ΔTm values) for this compound was not explicitly available in the provided search results. caymanchem.com
Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) assays are homogeneous binding assays that measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. When a small fluorescent ligand binds to a larger protein, its tumbling rate decreases, leading to an increase in the polarization of emitted light. FP assays are widely used to determine binding affinities (Kd or Ki) in a high-throughput format. This compound has been evaluated using FP assays. Studies have reported Ki values for this compound against the BD1 domains of BET proteins, including BRDT and BRD4, which were approximately 15 nM. nih.gov Furthermore, this compound demonstrated lower affinity for the BD2 domains of BRDT, BRD2, and BRD4, showing 3- to 5-fold higher Ki values compared to a related fluorescent probe. nih.gov An AlphaScreen assay, another proximity-based method, also reported an IC50 of approximately 20 nM for this compound against both BRDT-1 and BRD4-1. nih.gov
Table 1: Summary of this compound Binding Data from FP and AlphaScreen Assays (Note: This table is intended to represent interactive data based on the text.)
| Assay Type | Target Protein | Domain | Metric | Value (nM) |
| Fluorescence Polarization | BRDT | BD1 | Ki | ~15 |
| Fluorescence Polarization | BRD4 | BD1 | Ki | ~15 |
| Fluorescence Polarization | BRDT | BD2 | Ki | Higher (3-5x) |
| Fluorescence Polarization | BRD2 | BD2 | Ki | Higher (3-5x) |
| Fluorescence Polarization | BRD4 | BD2 | Ki | Higher (3-5x) |
| AlphaScreen | BRDT-1 | N/A | IC50 | ~20 |
| AlphaScreen | BRD4-1 | N/A | IC50 | ~20 |
Cellular Efficacy Studies (Excluding Human Trial Data and Adverse Effects)
Cell Growth Inhibition Assays
This compound has demonstrated the ability to inhibit cell growth in various cancer cell lines. Notably, it has shown promise in research involving multiple myeloma (MM1.S) cells. medchemexpress.commedchemexpress.com MM1.S cells are known to be highly sensitive to the inhibition of BRD4, a BET bromodomain protein. nih.govnih.gov
Studies comparing monovalent this compound with symmetric bivalent inhibitors derived from diaminopyrimidine scaffolds showed that the bivalent inhibitors slightly improved growth inhibitory activity against MM1.S cells, with IC50 values ranging between 30 and 59 nM. Monovalent this compound also showed growth inhibitory activity against MM1.S cells. nih.gov
Modulation of Signaling Pathways in Cell Lines
This compound's inhibitory activity extends to modulating key signaling pathways. As a BET inhibitor, it influences pathways regulated by BET proteins, which are involved in transcriptional regulation. researchgate.net Additionally, its activity against JAK2 and FLT3 kinases indicates an impact on signaling cascades mediated by these enzymes, which are often implicated in cell proliferation and survival. medchemexpress.commedchemexpress.commedchemexpress.eu
Studies in VCaP, C4-2B, and E8 cells (a mouse prostate cancer model) have shown that this compound, along with other BET inhibitors like JQ1 and MA4-022-2, can downregulate c-MYC. nih.gov Downregulation of c-MYC is a known effect of BRD4 inhibition and is consistent with the role of BET proteins in regulating the expression of this oncogene. nih.gov
While specific detailed data on the modulation of signaling pathways in HEK293T and the full panel of requested cell lines (MM1.S, HEK293T, VCaP, C4-2B, E8) were not extensively detailed across all pathways in the provided context, the reported effects on c-MYC and the known targets (BET, JAK2, FLT3) strongly imply broader impacts on related signaling networks in these cellular models.
Reduction of Specific Protein Expression in Cellular Models
A significant finding in the preclinical evaluation of this compound is its ability to rapidly reduce the expression of specific proteins in cellular models. This compound causes a rapid reduction in HOXB13 protein expression. medchemexpress.commedchemexpress.commedchemexpress.eu This effect has been observed in prostate cancer cell lines, including VCaP, C4-2B, and the mouse prostate cancer cell line E8. nih.gov The reduction in HOXB13 expression by this compound is consistent with the findings from BRD4 and BRDT silencing studies, suggesting that BET inhibition contributes to this effect. nih.gov
Furthermore, this compound has been shown to downregulate c-MYC levels in cellular models like VCaP cells, consistent with its activity as a BET inhibitor. nih.gov
Preclinical In Vivo Model Investigations
Preclinical investigations in in vivo models have been conducted to understand the mechanistic effects of this compound and related compounds in a more complex biological setting.
Evaluation in Mouse Models of Prostate Cancer Xenografts
Mouse models, particularly prostate cancer xenografts, are valuable tools for evaluating the in vivo activity of potential therapeutic agents. While direct detailed outcomes of this compound treatment in mouse prostate cancer xenografts were not extensively provided in the immediate search results, the context indicates that compounds like this compound are being investigated in such models to understand their effects on tumor growth and protein expression in a living system. nih.govgriffith.edu.au
Studies have utilized mouse prostate cancer models, including xenografts derived from cell lines like PC3 and LNCaP, as well as patient-derived xenografts (PDXs), to study prostate cancer biology and evaluate potential therapies. nih.govmdpi.comresearchgate.net The observed reduction of HOXB13 and c-MYC expression by this compound in prostate cancer cell lines, including a mouse model cell line (E8), suggests that similar effects would be investigated in prostate cancer xenograft models to confirm the in vivo relevance of these findings. nih.gov
Assessment in Other Preclinical Models
Beyond prostate cancer xenografts, this compound and related BET inhibitors have been assessed in other preclinical models to explore their potential in different disease contexts and to understand broader mechanistic effects.
Analogs of this compound have been tested for their inhibition of JAK2 and FLT3 kinases, indicating investigations into their activity in models relevant to these targets. umn.edu
Preclinical models of multiple myeloma, such as the MM1.S cell line, are used to assess the activity of compounds like this compound, which are promising for research in this area. medchemexpress.commedchemexpress.com
Furthermore, the development of bivalent inhibitors based on the this compound scaffold, with increased selectivity for BRDT, suggests investigations in models relevant to BRDT function, such as those related to testicular tissue or potentially other contexts where BRDT plays a role. nih.gov
While specific detailed results for this compound in a wide array of "other preclinical models" were not comprehensively covered, the documented inhibitory activity against BET proteins, JAK2, and FLT3, along with the development of analogs targeting specific BET bromodomains, implies ongoing or potential investigations in various preclinical models relevant to these targets and associated diseases.
Advanced Methodologies and Probes in Sg3 179 Research
Development and Characterization of SG3-179-Based Fluorescence Polarization Probes
Fluorescence polarization (FP) assays are a valuable tool for measuring molecular binding events in solution. The development of FP probes based on this compound has been undertaken to create tools for studying its interactions with target proteins, particularly BET bromodomains umn.edunih.gov. These probes are designed by linking a fluorophore, such as BODIPY, to the this compound scaffold umn.edunih.gov.
The design process involves identifying suitable attachment points on the this compound molecule that are solvent-exposed when the compound is bound to its target protein, thereby minimizing steric hindrance caused by the attached fluorophore nih.gov. Characterization of these probes includes measuring their photophysical properties and their binding affinities (Kd values) for BET family proteins umn.edu. For instance, one such probe, designated as 2.18, demonstrated good polarization signal and affinity for BET proteins with Kd values in the range of 4–16 nM umn.edu. Another this compound-BODIPY probe (probe 16) showed Ki values of approximately 15 nM for BRDT-1 and BRD4-1 nih.gov. These probes have been shown to yield IC50 values for known BET inhibitors that correlate well with those obtained using other assay methods like AlphaScreen umn.edu.
However, the affinity of this compound for the second bromodomain (BD2) of BET proteins (BRDT, BRD2, and BRD4) appears to be lower compared to the first bromodomain (BD1) based on Ki values relative to probe 16 Kd values, suggesting the fluorophore might influence the binding of the probe to BD2 domains nih.gov.
Crystallographic Studies of this compound-Protein Complexes
Crystallographic studies provide high-resolution three-dimensional information about how a small molecule like this compound interacts with its target protein at the atomic level. This information is invaluable for understanding the binding mode, identifying key interactions, and guiding the rational design of new inhibitors.
Cocrystal structures of this compound bound to various proteins have been determined. These include structures with the first bromodomain of human BRD4 (BRD4-1, PDB code 5F63) nih.govatomistry.com, BRD3-1, and BRD4-2 nih.gov. Additionally, a cocrystal structure of JAK2 JH1 in complex with this compound (PDB code 6vnl) has been reported atomistry.com.
These structures reveal the specific details of how this compound fits into the binding pockets of these proteins. For instance, the cocrystal structure with BRD4-1 (PDB 5F63) provided insights into potential exit vectors on the this compound scaffold that could be utilized for designing bivalent inhibitors nih.gov. The binding pose of this compound in the KAc binding site of BET proteins has inspired the design of analog compounds with modifications aimed at improving selectivity or potency umn.edu. Crystallographic studies have also been used to understand the differential binding modes of this compound-derived analogs with BRD4-1 and BRDT-1 umn.edu.
Crystallographic data, in conjunction with binding assays like differential scanning fluorimetry (DSF) and isothermal titration calorimetry (ITC), help to establish structure-activity relationships and understand the thermodynamic basis of this compound's interactions with BET bromodomains nih.gov. These studies have shown that this compound exhibits significantly higher binding potential across BETs compared to some other kinase inhibitors tested nih.gov.
Interactive Data Table: Crystallographic Data for this compound Complexes
| Protein Target | Protein Domain | PDB Code | Reference |
| Human BRD4 | BRD4-1 | 5F63 | nih.govatomistry.com |
| Human BRD4 | BRD4-2 | Not specified | nih.gov |
| Human BRD3 | BRD3-1 | Not specified | nih.gov |
| Human JAK2 | JAK2 JH1 | 6vnl | atomistry.com |
Future Directions and Challenges in Sg3 179 Compound Research
Development of Highly Selective BRD Subtype Inhibitors
A significant challenge in the field of BET bromodomain inhibitors, including compounds like SG3-179, is achieving high selectivity among the different BET family members (BRD2, BRD3, BRD4, and BRDT) and even between the two bromodomains (BD1 and BD2) present in BRD2, BRD3, and BRD4. This compound is a potent inhibitor against BET bromodomain proteins and also targets kinases like JAK2 and FLT3. nih.gov While potent, achieving selective inhibition of a specific BRD subtype or domain is crucial for potentially reducing off-target effects and tailoring therapeutic intervention to diseases driven by specific BRD proteins or domains.
Research indicates that while compounds like this compound show binding affinity for various BET bromodomains, the degree of selectivity can vary. For instance, studies have explored analogues of the this compound scaffold to develop inhibitors with improved selectivity for specific targets like BRDT-1 over BRD4-1, which is relevant for applications such as non-hormonal male contraception. nih.gov The high sequence similarity among BET proteins, particularly between BRD4 and BRDT, makes the design of highly selective inhibitors challenging. nih.gov Future efforts will focus on structure-based design approaches, leveraging detailed structural information from cocrystal structures of this compound and its analogues bound to different BRD domains, to identify subtle differences in binding pockets that can be exploited for selective targeting.
Developing highly selective inhibitors is essential to dissect the specific roles of individual BET proteins and their domains in different biological processes and disease states. This will allow for the development of more precise therapies with potentially reduced side effects compared to pan-BET inhibitors.
Exploration of Novel Binding Modes and Covalent Strategies
The exploration of novel binding modes represents a key future direction for enhancing the potency, selectivity, and duration of action of this compound-based inhibitors. Cocrystal structures of this compound bound to BET bromodomains, such as BRD3-1 and BRD4-2, have provided valuable insights into the compound's interaction with the acetyl-lysine binding site. This structural information serves as a foundation for designing inhibitors that can interact with additional sites on the protein or induce conformational changes that enhance binding affinity or selectivity.
One promising strategy involves the development of bivalent inhibitors, which are designed to simultaneously engage two different binding sites on a single protein or bridge two different proteins. Studies have utilized the structural information of monovalent inhibitors like this compound bound to BRD4-1 to identify potential exit vectors for attaching linkers to create bivalent compounds. This approach has shown potential for increasing potency and selectivity for certain BRD targets, such as BRDT.
Another area of exploration is the incorporation of covalent warheads into the inhibitor scaffold. While traditional BET inhibitors are reversible, covalent inhibitors can form a stable bond with a specific residue in the target protein, potentially leading to more sustained target inhibition and improved pharmacokinetic properties. Research into novel compound designs, including those incorporating covalent warheads, is being explored in the context of developing BRDT inhibitors based on the this compound scaffold. nih.gov This strategy requires careful design to ensure specificity and avoid off-target covalent modifications.
Integration of Multi-Omics Data for Deeper Mechanistic Insights
To fully understand the complex biological effects of this compound and to identify patient populations most likely to respond to treatment, the integration of multi-omics data is becoming increasingly important. This compound is known to affect transcriptional networks, such as the BRD4-HOXB13 axis in prostate cancer. However, the precise and comprehensive impact of this compound on the cellular landscape involves intricate changes at multiple molecular levels.
Future research will likely involve integrating data from genomics, transcriptomics, proteomics, epigenomics, and metabolomics studies in model systems and potentially in clinical samples. This multi-omics approach can provide a holistic view of how this compound perturbs cellular pathways, identifies compensatory mechanisms, and reveals potential biomarkers of response or resistance. For example, transcriptomics data can detail changes in gene expression profiles, while proteomics can show alterations in protein abundance and post-translational modifications, including acetylation. Epigenomic data can shed light on changes in chromatin structure and histone modifications beyond acetylation that might be indirectly influenced by BET inhibition.
By integrating these diverse datasets, researchers can gain deeper mechanistic insights into how this compound exerts its effects, identify novel downstream targets, and uncover potential synergistic interactions with other therapeutic agents. This comprehensive understanding is crucial for optimizing treatment strategies and developing personalized medicine approaches.
Q & A
Q. What structural features of SG3-179 contribute to its function as a pan-BET bromodomain inhibitor?
this compound contains a scaffold that facilitates hydrogen bonding with key residues (e.g., Asn109 in BRDT-1) and a solvent-exposed piperidine group, which minimizes steric interference when conjugating fluorophores. These features enable high-affinity binding to BET bromodomains while allowing modular probe design .
Q. What experimental assays are standard for evaluating this compound's binding affinity and selectivity?
- AlphaScreen assays : Measure IC50 values (e.g., 20 nM for BRDT-1 and BRD4-1) to assess competitive binding .
- Fluorescence polarization (FP) assays : Quantify dissociation constants (KD) using probes like this compound-BODIPY, which correlate with parental compound Ki values (~15 nM for BD1 domains) .
Q. How does this compound interact with BET bromodomains at the molecular level?
Molecular docking reveals direct hydrogen bonds between this compound and conserved asparagine residues (e.g., Asn109 in BRDT-1). The hydrophobic core stabilizes interactions, while the piperidine group’s solvent exposure allows fluorophore conjugation without disrupting binding .
Q. What is the selectivity profile of this compound across BET bromodomain subtypes?
this compound exhibits 3- to 5-fold lower affinity for BD2 domains (vs. BD1) in BRDT, BRD2, and BRD4, likely due to differential fluorophore interactions in probe derivatives. Competition assays with tandem domains (e.g., BRDT-T) confirm selectivity patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound's Ki values and probe-derived KD values?
- Hypothesis testing : The fluorophore in probes (e.g., BODIPY) may enhance binding to BD1 domains via hydrophobic interactions, skewing KD values. Validate using competition assays with unmodified this compound .
- Structural analysis : Perform X-ray crystallography or NMR to compare binding modes of this compound and its probes .
Q. What methodological challenges arise when designing fluorescence probes based on this compound?
- Linker optimization : Balance steric hindrance (shorter linkers) and "propeller effect" (longer, flexible linkers reduce polarization). Empirical testing of polyethylene glycol (PEG) spacers is recommended .
- Fluorophore selection : BODIPY is preferred due to long fluorescence lifetime (5–6 ns) and compatibility with modular conjugation chemistry .
Q. How do tandem bromodomains influence this compound's inhibitory activity?
In tandem BRDT and BRD4 proteins, this compound's IC50 values align with individual BD1/BD2 domains. However, compounds like bromosporine show >80-fold higher potency for tandem domains due to cooperative binding. Use tandem-domain FP assays to detect such effects .
Q. What statistical practices ensure reproducibility in this compound-related studies?
- Data reporting : Include exact n-values, error margins, and p-values for all assays. Follow guidelines for numerical rigor (e.g., GLIDE scores in BERT-based analyses) .
- Replication : Pre-register experimental protocols and share raw data to mitigate bias .
Q. How can competition assays be optimized for pan-BET inhibitor screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
